Ethyl 2-sulfanylbutanoate

Description

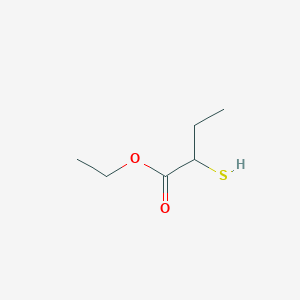

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-sulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-5(9)6(7)8-4-2/h5,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWKSDFVGFGMKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84040-14-2 | |

| Record name | ethyl 2-sulfanylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Sulfanylbutanoate

Classical Approaches to α-Sulfanyl Esters

Traditional methods for the synthesis of α-sulfanyl esters, including ethyl 2-sulfanylbutanoate, primarily involve two well-established reaction types: the esterification of α-sulfanyl carboxylic acids and the thiolation of α-halo esters.

Esterification of α-Sulfanyl Carboxylic Acids

One of the most direct and fundamental methods for preparing this compound is through the esterification of its corresponding carboxylic acid, 2-sulfanylbutanoic acid. This reaction typically involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The process is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation.

While this method is straightforward, the availability and stability of the starting α-sulfanyl carboxylic acid can be a limiting factor. These compounds can be susceptible to oxidation, which may necessitate careful handling and reaction conditions to prevent the formation of disulfide byproducts.

Thiolation of α-Halo Esters

A widely employed and versatile method for the synthesis of α-sulfanyl esters is the nucleophilic substitution of an α-halo ester with a thiol or a thiol equivalent. For the synthesis of this compound, this would involve the reaction of ethyl 2-bromobutanoate or ethyl 2-chlorobutanoate with a sulfur nucleophile. nih.gov Common sulfur sources include sodium hydrosulfide (B80085) (NaSH) or a protected thiol followed by deprotection.

This reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic α-carbon of the ester, displacing the halide leaving group. The choice of base and solvent is crucial to optimize the reaction conditions and minimize side reactions, such as elimination. This approach is often favored due to the ready availability of α-halo esters, which can be synthesized from the corresponding carboxylic acids or alcohols. A series of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives have been synthesized using a similar principle by reacting chloroethylacetate with substituted benzothiazoles. derpharmachemica.com

Modern and Green Synthesis Routes

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the emergence of novel strategies for the synthesis of α-sulfanyl esters that offer advantages over classical methods in terms of atom economy, reaction conditions, and environmental impact.

Transition Metal-Catalyzed Syntheses, including Palladium-Catalyzed Methods

Transition metal catalysis has revolutionized organic synthesis, and the formation of carbon-sulfur bonds is no exception. mdpi.com Various transition metals, including copper, nickel, and palladium, have been shown to effectively catalyze the coupling of thiols with organic electrophiles. mdpi.comresearchgate.net

Palladium-catalyzed reactions, in particular, have demonstrated significant utility in the formation of C-S bonds. researchgate.netnih.gov While specific examples for the direct synthesis of this compound are not extensively documented, analogous palladium-catalyzed cross-coupling reactions between thiols and α-halo esters or other suitable precursors represent a promising avenue for its synthesis. These reactions often proceed under mild conditions with high functional group tolerance. For instance, palladium-catalyzed methodologies have been developed for the synthesis of 2-aryl propionic acids through a sequential Heck coupling and hydroxycarbonylation, demonstrating the versatility of palladium in related transformations. mdpi.com Furthermore, palladium iodide has been used to catalyze the multicomponent carbonylative synthesis of other complex esters. nih.gov

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Copper(I) Iodide / Ethylene (B1197577) Glycol | Aryl Iodides and Thiols | Good functional group tolerance, proceeds in the presence of anilines and phenols. mdpi.com |

| Nickel Pincer Complexes | Aryl Iodides and Disulfides | Catalyzes C-S bond formation. mdpi.com |

| Palladium Acetate | Benzoic Acids and Vinylarenes | Proceeds via selective C-H bond activation in ionic liquids. researchgate.net |

Biocatalytic and Enzymatic Pathways for this compound and Related Thioesters

Biocatalysis has emerged as a powerful tool for the synthesis of a wide range of chemical compounds, offering high selectivity and mild reaction conditions. nih.gov Enzymes, such as lipases and thioesterases, are capable of catalyzing the formation of ester and thioester bonds with high efficiency. nih.govmdpi.com

Lipase-catalyzed synthesis of esters, including flavor esters, has been extensively studied. nih.gov These enzymes can be used in non-aqueous media to catalyze the esterification or transesterification of carboxylic acids and alcohols. For example, immobilized lipases have been successfully used for the synthesis of ethyl ferulate in organic solvents. researchgate.net While the direct enzymatic synthesis of this compound is not widely reported, the principles of biocatalysis suggest that a suitable lipase (B570770) or a genetically engineered enzyme could be employed for this transformation. The synthesis of thioesters from thiols and vinyl esters has been demonstrated in a continuous-flow microreactor, highlighting the potential of enzymatic methods. mdpi.com

Thioesterases are another class of enzymes that play a crucial role in the metabolism of thioesters. nih.gov While they are primarily involved in the hydrolysis of thioester bonds, under specific conditions, these enzymes could potentially be used in reverse to synthesize thioesters.

Solvent-Free and Atom-Economical Methodologies for α-Sulfanyl Ester Formation

The principles of green chemistry emphasize the importance of minimizing waste and maximizing the efficiency of chemical reactions. jk-sci.com Solvent-free and atom-economical reactions are highly desirable in this context. primescholars.comskpharmteco.com

Solvent-free synthesis of esters has been successfully demonstrated using immobilized lipases. nih.gov This approach not only reduces the environmental impact of the process but can also simplify product purification. For instance, the synthesis of β-amino-α,β-unsaturated ketones and esters has been achieved under solvent-free conditions using a solid superacid catalyst. researchgate.net

Atom economy is a measure of how efficiently the atoms of the reactants are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate byproducts. jk-sci.com The development of 100% atom-economical methods, such as the iodosulfenylation of alkynes, represents a significant advancement in sustainable synthesis. rsc.org Designing a synthetic route to this compound that maximizes atom economy would likely involve an addition-type reaction where all the atoms of the starting materials are incorporated into the final product.

Stereoselective Synthesis of Enantiopure this compound and Analogues

The growing demand for enantiomerically pure α-sulfanyl esters, including this compound, in various fields has spurred the development of sophisticated stereoselective synthetic strategies. These methods aim to control the formation of the chiral center at the α-position to the ester carbonyl group, yielding compounds with high optical purity. The primary approaches to achieve this goal can be broadly categorized into three main strategies: the use of chiral auxiliaries, asymmetric catalysis, and enzymatic biotransformations. Each of these methodologies offers distinct advantages and has been the subject of extensive research to optimize reaction conditions and expand their substrate scope.

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based synthesis is a powerful and reliable strategy for achieving high levels of stereocontrol in the formation of new stereocenters. This method involves the temporary covalent attachment of a chiral molecule, the "chiral auxiliary," to an achiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the diastereoselective formation of the desired product. After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered for reuse.

Several classes of chiral auxiliaries have been successfully employed in asymmetric synthesis, with Evans' oxazolidinones and Oppolzer's camphorsultam being among the most well-established and versatile. These auxiliaries have been instrumental in the synthesis of a wide array of chiral compounds, including α-substituted carboxylic acid derivatives.

While direct examples of the synthesis of this compound using chiral auxiliaries are not extensively documented in publicly available research, the principles can be readily applied based on analogous transformations. The general approach would involve the acylation of a chiral auxiliary with butanoyl chloride or a related derivative. The resulting N-acyloxazolidinone or N-acylsultam would then be subjected to an electrophilic sulfenylation reaction.

For instance, the enolate of the N-butanoyl-oxazolidinone, generated by treatment with a suitable base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), can react with an electrophilic sulfur source, such as N-(phenylthio)succinimide or a disulfide. The steric hindrance provided by the substituent on the chiral auxiliary would direct the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other.

Subsequent cleavage of the chiral auxiliary from the α-sulfenylated product, typically through alcoholysis with sodium ethoxide in ethanol, would then yield the desired enantiomerically enriched this compound.

A notable example of a related transformation is the use of Oppolzer's camphorsultam in the asymmetric synthesis of α-functionalized carboxylic acids. The N-acylsultam can be deprotonated to form a chiral enolate, which then reacts with an electrophile with high diastereoselectivity. The bulky and rigid structure of the camphorsultam provides excellent stereochemical control.

| Chiral Auxiliary | General Reaction | Typical Diastereoselectivity |

| Evans' Oxazolidinones | Asymmetric α-alkylation, α-amination, α-hydroxylation | >90% d.e. |

| Oppolzer's Camphorsultam | Asymmetric α-alkylation, α-hydroxylation | >95% d.e. |

Asymmetric Catalysis in Thiol Esterification and Related α-Sulfenylation Reactions

Asymmetric catalysis represents a highly efficient and atom-economical approach to the synthesis of enantiopure compounds. This strategy employs a small amount of a chiral catalyst to generate a large quantity of a chiral product from a prochiral substrate. In the context of synthesizing enantiopure this compound, two main catalytic asymmetric strategies can be envisioned: the catalytic enantioselective α-sulfenylation of a butanoate derivative or the asymmetric thiol esterification.

Catalytic Enantioselective α-Sulfenylation:

This approach involves the reaction of a prochiral butanoate derivative, such as ethyl butanoate, with an electrophilic sulfur-containing reagent in the presence of a chiral catalyst. The catalyst, typically a chiral metal complex or an organocatalyst, creates a chiral environment that directs the sulfenylation to one of the two enantiotopic α-protons, leading to the formation of one enantiomer of the α-sulfanyl ester in excess.

While specific examples for the direct α-sulfenylation of ethyl butanoate are not prevalent, related transformations have been well-documented. For instance, the enantioselective α-sulfenylation of aldehydes and ketones using chiral organocatalysts, such as proline derivatives, has been successfully demonstrated. These reactions proceed through the formation of a chiral enamine intermediate, which then reacts with an electrophilic sulfur source.

In a similar vein, chiral metal catalysts, such as those based on copper, palladium, or nickel, have been employed for the asymmetric α-sulfenylation of various carbonyl compounds. The catalyst coordinates to both the substrate and the sulfenylating agent, thereby controlling the stereochemical outcome of the reaction.

A hypothetical catalytic cycle for the enantioselective α-sulfenylation of ethyl butanoate could involve the formation of a chiral enolate by a chiral Lewis acid-base catalyst system. This chiral enolate would then react with an electrophilic sulfur reagent, with the stereochemistry being dictated by the chiral catalyst.

Asymmetric Thiol Esterification:

An alternative catalytic approach would be the enantioselective esterification of 2-sulfanylbutanoic acid with ethanol, or the enantioselective reaction of a butanoate derivative with a sulfur source. However, achieving high enantioselectivity in direct esterification reactions can be challenging.

More promising is the catalytic asymmetric conjugate addition of a thiol to an α,β-unsaturated ester, followed by further transformations. For example, the asymmetric Michael addition of a thiol to ethyl crotonate, catalyzed by a chiral catalyst, could potentially provide an intermediate that could be converted to this compound.

Research in the field of asymmetric catalysis for C-S bond formation is rapidly evolving, and the development of new and more efficient catalysts for the direct enantioselective α-sulfenylation of simple esters like ethyl butanoate remains an active area of investigation.

| Catalyst Type | Reaction | Typical Enantioselectivity |

| Chiral Organocatalysts (e.g., Proline derivatives) | α-Sulfenylation of aldehydes and ketones | 90-99% e.e. |

| Chiral Metal Complexes (e.g., Cu, Pd, Ni) | α-Sulfenylation of carbonyl compounds | 80-95% e.e. |

Enzymatic Kinetic Resolution and Asymmetric Biotransformations for α-Sulfanyl Esters

Enzymatic methods offer a green and highly selective alternative for the synthesis of enantiopure compounds. Enzymes, being chiral biocatalysts, can exhibit exquisite enantioselectivity, often operating under mild reaction conditions in aqueous media. For the preparation of enantiopure this compound, two primary enzymatic strategies can be employed: enzymatic kinetic resolution of a racemic mixture and asymmetric biotransformation of a prochiral substrate.

Enzymatic Kinetic Resolution:

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This results in the separation of the racemate into the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer, both in enantiomerically enriched form.

In the context of this compound, a racemic mixture of this ester could be subjected to enantioselective hydrolysis catalyzed by a lipase. Lipases are a class of enzymes that catalyze the hydrolysis of esters. Due to their chiral active site, a lipase can selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid (2-sulfanylbutanoic acid), leaving the other enantiomer of the ester unreacted and thus enantiomerically enriched.

For example, subjecting racemic this compound to hydrolysis with a lipase such as Candida antarctica lipase B (CAL-B) could lead to the selective hydrolysis of the (R)-enantiomer, resulting in the accumulation of (S)-ethyl 2-sulfanylbutanoate and (R)-2-sulfanylbutanoic acid. The separation of the remaining ester and the formed acid can then be achieved by standard chemical methods. The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), with higher E values indicating better selectivity.

Asymmetric Biotransformations:

Asymmetric biotransformations involve the conversion of a prochiral substrate into a chiral product using an enzyme. This approach is highly desirable as it can theoretically achieve a 100% yield of the desired enantiomer.

While direct enzymatic synthesis of this compound from a prochiral precursor is less common, related biotransformations have been reported. For instance, the enantioselective reduction of a keto group at the α-position to an ester, followed by conversion of the resulting hydroxyl group to a thiol, could be a potential route.

Another approach could be the use of nitrilase enzymes. A racemic α-thionitrile could undergo a dynamic kinetic resolution (DKR) catalyzed by a nitrilase. In this process, the nitrilase selectively hydrolyzes one enantiomer of the nitrile to the corresponding carboxylic acid, while the unreacted nitrile enantiomer is racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the α-thiocarboxylic acid, which can then be esterified to yield the desired ethyl ester.

The choice of the enzyme, substrate concentration, pH, temperature, and co-solvents are crucial parameters that need to be optimized to achieve high conversion and enantioselectivity in enzymatic reactions.

| Enzyme Class | Transformation | Substrate | Product |

| Lipases | Kinetic Resolution (Hydrolysis) | Racemic α-sulfanyl ester | Enantioenriched α-sulfanyl ester and α-sulfanyl acid |

| Nitrilases | Dynamic Kinetic Resolution | Racemic α-thionitrile | Enantioenriched α-thiocarboxylic acid |

Reactivity and Mechanistic Investigations of Ethyl 2 Sulfanylbutanoate

Ester Group Reactivity

The ester functional group in Ethyl 2-sulfanylbutanoate is a key site for reactivity, primarily through nucleophilic acyl substitution. masterorganicchemistry.comopenstax.org This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the ethoxide (-OCH₂CH₃) leaving group. khanacademy.orgyoutube.com

Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid (2-sulfanylbutanoic acid) and an alcohol (ethanol). chemguide.co.uk This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This is a reversible process where the ester is heated with a dilute acid like H₂SO₄ or HCl. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

Alkaline Hydrolysis (Saponification) : This is an irreversible reaction carried out by heating the ester with a strong base like sodium hydroxide (B78521) (NaOH). chemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The product is the carboxylate salt of the acid, which can be protonated in a subsequent step to yield the free carboxylic acid. chemguide.co.uk

Transesterification is the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) would produce Mthis compound and ethanol (B145695). To ensure a high yield, the alcohol reactant is often used in large excess or as the solvent to shift the equilibrium toward the products. masterorganicchemistry.comresearchgate.netyoutube.commdpi.com

Table 3: Comparison of Hydrolysis and Transesterification

| Reaction | Nucleophile | Catalyst | Products of this compound | Reversibility |

|---|---|---|---|---|

| Acid Hydrolysis | Water (H₂O) | H⁺ | 2-Sulfanylbutanoic acid + Ethanol | Reversible chemguide.co.uk |

| Alkaline Hydrolysis | Hydroxide (OH⁻) | Base (consumed) | 2-Sulfanylbutanoate salt + Ethanol | Irreversible chemguide.co.uk |

The reactions described above—hydrolysis and transesterification—are specific examples of the broader category of nucleophilic acyl substitution. openstax.orgkhanacademy.org The general mechanism is a two-step process:

Addition Step : The nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination Step : The C=O bond reforms, and the leaving group (ethoxide, -OCH₂CH₃) is expelled. masterorganicchemistry.com

α-Carbon Reactivity and Enolization

The presence of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) in this compound imparts acidity to this position. This allows for the formation of an enolate ion under basic conditions. The enolate is a key reactive intermediate that can act as a nucleophile in a variety of chemical transformations.

The general mechanism for enolate formation is as follows:

A base abstracts the acidic α-hydrogen.

The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group, forming an enolate.

Alkylation and Acylation at the α-Position

Once formed, the enolate of this compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl halides.

Alkylation: The reaction of the enolate with an alkyl halide results in the formation of a new carbon-carbon bond at the α-position. This reaction, a type of SN2 reaction, is a versatile method for introducing alkyl groups to the α-carbon of carbonyl compounds. libretexts.orglibretexts.org The general steps are:

Formation of the enolate ion using a suitable base.

Nucleophilic attack of the enolate on an alkyl halide, displacing the halide leaving group. libretexts.org

A strong base, such as lithium diisopropylamide (LDA), is often employed to ensure complete conversion to the enolate. libretexts.org The choice of alkyl halide is typically restricted to primary and secondary halides to avoid competing elimination reactions. libretexts.org

Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or acid anhydrides, to introduce an acyl group at the α-position. This leads to the formation of a β-keto ester derivative.

| Reaction | Electrophile | Product Type |

| Alkylation | Alkyl Halide (R-X) | α-Alkyl-2-sulfanylbutanoate |

| Acylation | Acyl Halide (RCO-X) | Ethyl 2-acyl-2-sulfanylbutanoate |

Condensation Reactions Involving the α-Carbon

The nucleophilic character of the enolate of this compound allows it to participate in condensation reactions with various carbonyl compounds. A notable example is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two ester molecules. libretexts.orgopenstax.org

In a hypothetical Claisen condensation involving this compound, the reaction would proceed as follows:

An alkoxide base removes the α-proton to form the enolate.

The enolate acts as a nucleophile and attacks the carbonyl carbon of a second molecule of the ester. study.com

The resulting tetrahedral intermediate eliminates an ethoxide ion to form a β-keto thioester. study.com

Crossed Claisen condensations, involving two different esters, are also possible, though they can lead to a mixture of products unless one of the esters lacks α-hydrogens. libretexts.org

| Condensation Partner | Reaction Type | Key Intermediate | Product Class |

| Another molecule of this compound | Claisen Condensation | Enolate | β-keto thioester |

| Aldehyde or Ketone | Aldol-type Condensation | Enolate | β-hydroxy thioester |

Multi-Component Reactions and Cascade Processes Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. tcichemicals.comwikipedia.org While specific MCRs involving this compound are not documented, its reactive α-position suggests its potential as a component in such reactions.

For instance, it could potentially participate as the nucleophilic component in Mannich-type reactions or other MCRs that involve the reaction of an enolizable carbonyl compound. caltech.edu In a hypothetical Mannich reaction, the enolate of this compound could react with an iminium ion (formed from an aldehyde and an amine) to generate a β-amino thioester derivative.

Cascade reactions, which involve a series of intramolecular or intermolecular reactions where the product of one step is the substrate for the next, could also potentially be designed to incorporate this compound. For example, an initial Michael addition of the enolate to an α,β-unsaturated system could be followed by an intramolecular cyclization.

The development of novel MCRs and cascade processes is an active area of research in organic synthesis, and the versatile reactivity of compounds like this compound makes them attractive candidates for the discovery of new transformations. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Ethyl 2 Sulfanylbutanoate

Methodological Development in Nuclear Magnetic Resonance (NMR) Spectroscopy for Organosulfur Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-¹³ (¹³C), and sulfur-³³ (³³S).

For ethyl 2-sulfanylbutanoate, ¹H and ¹³C NMR are the primary methods for structural confirmation. The predicted chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and sulfur atoms and the electron-withdrawing effect of the carbonyl group.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each set of non-equivalent protons. The ethyl ester group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The butanoate chain would exhibit a triplet for its terminal methyl group, a sextet for the methylene group adjacent to it, and a triplet for the methine proton at the chiral center (C2), which is coupled to the adjacent methylene protons and the sulfanyl (B85325) proton. The sulfanyl (-SH) proton typically appears as a broad singlet, though its coupling to the adjacent methine proton can sometimes be resolved.

¹³C NMR Spectroscopy: The carbon spectrum would display six unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal. The carbons of the ethyl group and the butanoate chain will have characteristic shifts influenced by their proximity to the heteroatoms.

Advanced NMR Techniques for Organosulfur Compounds: While ¹H and ¹³C NMR are standard, the direct observation of sulfur via ³³S NMR is an advanced technique applicable to organosulfur compounds. However, ³³S NMR suffers from challenges including low natural abundance (0.76%) and a large quadrupole moment, which leads to very broad signals. nist.gov Methodological advancements such as the use of high magnetic fields and solid-state NMR techniques can help overcome these limitations, but no specific ³³S NMR data for this compound is currently available. bioregistry.io

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-CH₂-CH(SH)- | ~0.9 - 1.1 | Triplet | ~13 - 15 |

| CH₃-CH₂ -CH(SH)- | ~1.5 - 1.7 | Sextet | ~25 - 28 |

| -CH(SH)-C(=O)- | ~3.2 - 3.5 | Triplet | ~45 - 50 |

| -SH | ~1.5 - 2.5 | Broad Singlet | - |

| -C(=O)O- | - | - | ~170 - 175 |

| -O-CH₂-CH₃ | ~4.1 - 4.3 | Quartet | ~60 - 62 |

| -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet | ~14 - 16 |

Note: Data is predicted based on typical chemical shifts for esters and thiols and analysis of structurally similar compounds.

Mass Spectrometry Techniques for Structural Elucidation of Thiol Esters

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can provide the accurate mass needed to confirm its molecular formula (C₆H₁₂O₂S).

When subjected to electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways for thiol esters include:

α-Cleavage: Fission of the bond adjacent to the sulfur atom.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds.

Loss of Neutral Fragments: Elimination of small molecules such as the ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄).

The fragmentation pattern provides a unique fingerprint that aids in the structural confirmation of the molecule. Tandem mass spectrometry (MS/MS) can be employed to isolate a specific precursor ion and induce further fragmentation, providing more detailed structural information. researchgate.netlibretexts.org

Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Fragmentation Pathway |

| 148 | [CH₃CH₂CH(SH)COOCH₂CH₃]⁺• | Molecular Ion (M⁺•) |

| 115 | [CH₃CH₂CHCOOCH₂CH₃]⁺ | Loss of •SH |

| 103 | [CH₃CH₂CH(SH)CO]⁺ | Loss of •OCH₂CH₃ |

| 75 | [CH(SH)CO]⁺ | Cleavage of the butanoate chain |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |

Note: Data is predicted based on general fragmentation patterns of esters and thiols.

Chromatographic Separation Techniques (e.g., GC-MS, HPLC) for Compound Purity and Identification in Complex Chemical Matrices

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for the analysis of volatile compounds like this compound. In this technique, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A nonpolar or mid-polar column (e.g., DB-5ms or HP-5) would be suitable for this analysis. The retention time provides a characteristic identifier for the compound under specific chromatographic conditions. The mass spectrometer serves as a powerful detector, providing mass spectra of the eluting components, which allows for positive identification by matching against spectral libraries or through interpretation of fragmentation patterns. nih.govscispace.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can also be applied to the analysis of this compound. A reversed-phase method, using a C18 column with a mobile phase such as a methanol (B129727)/water or acetonitrile/water gradient, would be a common approach. hmdb.ca However, since this compound lacks a strong chromophore, detection via a standard UV-Vis detector would have low sensitivity. To overcome this, derivatization of the thiol group with a UV-active or fluorescent tag can be employed prior to analysis. bioregistry.iowikipedia.org Alternatively, a detector not reliant on chromophores, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS), could be used.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Organosulfur Compounds

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Other key absorptions would include the C-O stretch, C-H stretches of the alkyl groups, and the weaker S-H stretch of the thiol group, which typically appears around 2550-2600 cm⁻¹. The C-S stretch is generally weak and appears in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The S-H and C-S stretching vibrations, which can be weak in FTIR, may be more readily observed in the Raman spectrum. The S-S bond, if present as an impurity (e.g., a disulfide dimer), gives a characteristic strong Raman signal around 500-550 cm⁻¹, making Raman an excellent tool for detecting such species. wikipedia.org

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |

| S-H | Stretching | 2550 - 2600 | Medium-Strong |

| C=O (Ester) | Stretching | 1735 - 1750 | Weak |

| C-O (Ester) | Stretching | 1150 - 1250 | Medium |

| C-S | Stretching | 600 - 800 | Strong |

Note: Data is predicted based on standard functional group correlation tables and literature on related organosulfur compounds.

Computational Chemistry and Theoretical Studies on Ethyl 2 Sulfanylbutanoate

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical and chemical properties. Ethyl 2-sulfanylbutanoate possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers.

Conformational Analysis:

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound in different environments, such as in the gas phase or in solution. acs.orgresearchgate.netrug.nl By simulating the atomic motions over time, MD can reveal the flexibility of the molecule, the rates of interconversion between different conformers, and the influence of solvent molecules on its structure. researchgate.netrug.nl For example, MD simulations of esters in aqueous solutions have been used to study hydrophobic interactions and their effect on reaction rates. researchgate.netrug.nl Such simulations for this compound could elucidate its behavior in various solvents, which is pertinent to its applications in flavor and fragrance chemistry. The choice of force field is a critical parameter in MD simulations, and for sulfur-containing compounds, specialized force fields may be required to accurately model the non-bonded interactions involving the sulfur atom.

A hypothetical study on this compound might yield a table of low-energy conformers like the one below, derived from DFT calculations:

| Conformer | Dihedral Angle (C-C-S-H) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 1.25 |

| C | -60° (gauche) | 0.00 |

This is a hypothetical data table for illustrative purposes.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule, which are fundamental to its reactivity.

Frontier Molecular Orbitals (HOMO and LUMO):

The frontier molecular orbital (FMO) theory, developed by Kenichi Fukui, is a key concept for predicting chemical reactivity. chemistryviews.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. chemistryviews.orgwikipedia.org For this compound, the HOMO is likely to be localized on the sulfur atom due to its lone pairs of electrons, making it a primary site for electrophilic attack. The LUMO, on the other hand, would likely be centered around the carbonyl group (C=O), which is a characteristic electrophilic site in esters. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Fukui Functions:

The Fukui function, f(r), is a reactivity descriptor derived from DFT that indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org It provides a more quantitative measure of local reactivity than simply observing the HOMO and LUMO densities. wikipedia.orguiuc.edu For this compound, the Fukui function can be calculated to identify the most nucleophilic and electrophilic sites within the molecule with greater precision.

f+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack). For this compound, the highest f+(r) values would likely be found on the carbonyl carbon.

f-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack). The sulfur atom is expected to have the highest f-(r) value.

A hypothetical table of condensed Fukui functions for the key atoms in this compound is presented below:

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

| S | 0.15 | 0.45 |

| C (carbonyl) | 0.35 | 0.10 |

| O (carbonyl) | 0.20 | 0.12 |

| O (ester) | 0.18 | 0.15 |

This is a hypothetical data table for illustrative purposes.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving this compound, such as its synthesis or degradation. By mapping the potential energy surface of a reaction, stationary points like reactants, products, intermediates, and transition states can be located.

Predicting Reaction Pathways:

For the synthesis of this compound, for instance, through the esterification of 2-sulfanylbutanoic acid with ethanol (B145695) or the reaction of an appropriate thiol with an ethyl butanoate derivative, DFT calculations can be used to compare different possible pathways. mdpi.comnih.gov The calculated activation energies for each step can help in determining the most favorable reaction mechanism. mdpi.comnih.gov Computational studies on thioester synthesis have highlighted the importance of intramolecular disproportionation and the elimination of water or hydrogen sulfide (B99878) as potential rate-determining steps. mdpi.comnih.gov

Transition State Analysis:

The transition state (TS) is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to occur. Identifying the geometry and energy of the TS is a primary goal of mechanistic studies. researchgate.net For reactions involving this compound, computational methods can be used to locate the TS and characterize its structure. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the TS relative to the reactants gives the activation energy, a key parameter in chemical kinetics. researchgate.net For example, in the hydrolysis of an ester, the transition state would involve the formation of a tetrahedral intermediate.

A hypothetical reaction profile for a step in the synthesis of this compound could be represented by the following table:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | +5.2 |

| Products | -10.8 |

This is a hypothetical data table for illustrative purposes.

Spectroscopic Property Predictions via Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Vibrational Spectroscopy (IR and Raman):

The infrared (IR) and Raman spectra of this compound can be simulated using DFT. nih.govresearchgate.net By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. For organosulfur compounds, the C-S and S-H stretching and bending vibrations give rise to characteristic peaks in the IR and Raman spectra. The accuracy of the calculated frequencies can be improved by using scaling factors to account for anharmonicity and other systematic errors in the computational method. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants is another important application of DFT. chemaxon.comresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. chemaxon.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy. chemaxon.comresearchgate.netnih.gov For this compound, theoretical predictions of its ¹H and ¹³C NMR spectra would be invaluable for confirming its structure and for the interpretation of experimental spectra. Discrepancies between calculated and experimental shifts can often be attributed to conformational averaging or solvent effects, which can also be modeled computationally.

A hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for this compound is shown below:

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C=O | 170.5 | 172.1 |

| -S-CH- | 45.2 | 46.5 |

| -O-CH₂- | 61.8 | 62.5 |

| -CH₂-CH₃ (ester) | 14.3 | 14.9 |

| -CH₂-CH₃ (butanoyl) | 25.7 | 26.3 |

| -CH₃ (butanoyl) | 13.9 | 14.5 |

This is a hypothetical data table for illustrative purposes.

Applications of Ethyl 2 Sulfanylbutanoate in Organic Synthesis and Materials Science

Ethyl 2-sulfanylbutanoate as a Versatile Synthetic Intermediate

The dual functionality of this compound makes it a valuable intermediate in synthetic chemistry. The thiol group can undergo a variety of transformations, including nucleophilic substitution, addition to unsaturated systems, and oxidation, while the ester group can be hydrolyzed, reduced, or transesterified to introduce further molecular diversity.

Precursor in Natural Product Synthesis: Strategic Incorporation and Synthetic Pathways

While β-mercapto esters are recognized as useful synthons in organic chemistry, specific examples detailing the strategic incorporation of this compound as a key precursor in the total synthesis of complex natural products are not prominently featured in surveyed chemical literature. The inherent reactivity of its thiol group, however, presents potential for its use in synthetic pathways where a sulfanyl (B85325) moiety is required.

Building Block for Heterocyclic Compounds

The thiol group in this compound provides a reactive handle for the construction of sulfur-containing heterocyclic compounds. Thio-esters with similar structural motifs are known to participate in condensation and cyclization reactions to form a variety of heterocyclic rings. These reactions often involve the reaction of the thiol with electrophilic centers in other molecules to build the core ring structure. The intramolecular thiol-ene reaction, a free-radical mediated process, offers a powerful method for preparing a wide range of sulfur-containing heterocycles. mdpi.com This type of reaction involves the addition of a reactive thiyl radical onto an alkene within the same molecule to form a new ring. mdpi.com

Below is a table summarizing heterocyclic systems that can be synthesized from thio-ester building blocks.

| Heterocycle Class | Synthetic Approach | Role of Thio-Ester |

| Thiophenes | Fiesselmann or Gewald synthesis | Provides the sulfur atom and part of the carbon backbone. |

| Thiazoles | Hantzsch thiazole (B1198619) synthesis | Acts as the sulfur-containing component reacting with an α-haloketone. |

| Benzothiazoles | Reaction with 2-aminothiophenol (B119425) derivatives | The thio-ester moiety can be incorporated into the benzothiazole (B30560) scaffold. |

| Thianes/Thiolanes | Intramolecular Thiol-Ene Cyclization | A thiol-containing precursor cyclizes onto an internal double bond. mdpi.com |

Reagent in Polymer Chemistry: Focus on Thiol-ene Click Reactions and Polythiol Synthesis

This compound is a potential monomer in polymer chemistry, primarily through the application of thiol-ene "click" chemistry. rsc.org This reaction involves the efficient and selective addition of a thiol group across a carbon-carbon double bond (an alkene or "ene"), typically initiated by radicals generated from light or heat. The reaction is characterized by high yields, mild reaction conditions, and tolerance to a wide variety of functional groups, making it a prime example of a "click" reaction.

In this context, this compound can react with molecules containing one or more alkene groups. If reacted with a di-ene or multi-ene monomer, a cross-linked polymer network can be formed. Alternatively, if the butanoate itself is modified to contain an alkene, it could potentially undergo self-polymerization. This versatility allows for the synthesis of linear polythiols or complex polymer architectures. The intermolecular thiol-ene reaction has been widely employed for polymerization reactions and biofunctionalization. mdpi.com

The table below highlights the key features of thiol-ene click chemistry relevant to polymer synthesis.

| Feature | Description |

| Efficiency | The reaction proceeds rapidly to high conversion with minimal byproducts. |

| Selectivity | The thiol addition is highly selective for the alkene, ignoring many other functional groups. |

| Mild Conditions | Reactions are often initiated by UV light or mild heating, avoiding harsh reagents. |

| Mechanism | Typically proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. |

| Versatility | Applicable to a vast range of thiol and alkene substrates for creating diverse materials. rsc.org |

Role in the Generation of Complex Organosulfur Compounds

Beyond heterocycles, this compound serves as a foundational reagent for synthesizing more complex organosulfur molecules. The most direct transformation is the formation of thioethers through the thiol-ene reaction, which creates a robust carbon-sulfur bond. This reaction allows for the precise and efficient coupling of the butanoate moiety to any alkene-containing molecule, opening pathways to a vast library of sulfur-containing derivatives.

Furthermore, the thiol group can be oxidized to form disulfide, sulfinic, or sulfonic acid functionalities. The disulfide bond, in particular, is a key structural feature in many biologically relevant molecules and materials, and cyclic polymers with degradable disulfide bonds have been synthesized using related thiol precursors. rsc.orgresearchgate.net These transformations significantly expand the molecular complexity and functional potential of the original butanoate structure.

Advanced Materials Precursors: Chemical Role in Cross-linking Agents and Surface Functionalization

The principles of thiol-ene chemistry enable the use of this compound as a precursor for advanced materials, particularly in the creation of polymer networks and the modification of surfaces. rsc.orgnih.gov

As a cross-linking agent, this compound can be reacted with polymers or monomers that possess multiple alkene functionalities. The thiol group acts as a bridge, linking different polymer chains or monomer units together to form a three-dimensional network. This process is fundamental to the production of hydrogels, elastomers, and thermoset resins, where the degree of cross-linking dictates the material's mechanical properties.

For surface functionalization, the thiol-ene reaction provides a biocompatible and efficient method for covalently attaching molecules to surfaces. nih.govrsc.org A surface can be pre-functionalized with alkene groups, and this compound can then be "clicked" onto it. This modifies the surface's chemical properties, for example, by introducing ester groups that can alter wettability or provide handles for further chemical reactions. This strategy has been widely used for the surface modification of nanoparticles. nih.gov The thiol-ene click reaction provides a stable and robust crosslinker for conjugating thiol-containing biomolecules with nanomaterials. nih.gov

The potential applications of this compound in materials science are summarized in the table below.

| Application Area | Chemical Role of this compound | Resulting Material Property |

| Cross-linking | Acts as a dithiol-equivalent (if dimerized) or reacts with multi-alkenes to link polymer chains. | Increased mechanical strength, thermal stability, and solvent resistance in polymers. |

| Surface Functionalization | Covalently attaches to alkene-modified surfaces via thiol-ene reaction. | Altered surface energy, hydrophilicity/hydrophobicity, and biocompatibility. |

| Nanoparticle Modification | The thiol group enables conjugation to the surface of nanoparticles. nih.gov | Enhanced stability, biocompatibility, and targeted delivery capabilities. nih.gov |

Future Directions and Emerging Research Avenues for Ethyl 2 Sulfanylbutanoate Studies

Development of Novel Catalytic Systems for its Synthesis and Transformation

The synthesis and transformation of ethyl 2-sulfanylbutanoate are poised for significant advancements through the development of innovative catalytic systems. Research is increasingly focusing on green and sustainable methods, with biocatalysis and organocatalysis emerging as key areas of interest.

Biocatalysis: Enzymes, particularly lipases, have shown great promise in the synthesis of esters and thioesters due to their high selectivity and mild reaction conditions. Lipases such as those from Candida antarctica (CALA and CALB) have been effectively used for the synthesis of related compounds like ethyl butyrate. nih.gov The immobilization of these enzymes on supports like magnetic nanoparticles can enhance their stability and reusability, making the process more economically viable. nih.gov Future research will likely focus on tailoring lipases through protein engineering to enhance their specificity and efficiency for the synthesis of this compound. The use of whole-cell biocatalysts also presents a promising avenue, potentially reducing the costs associated with enzyme purification. nih.govmdpi.com

Organocatalysis: Organocatalysts offer a metal-free alternative for promoting key reactions involving this compound, such as the thia-Michael addition. nih.gov Amines and phosphines have been identified as effective catalysts for this reaction, proceeding through either a base-catalyzed or a nucleophile-initiated pathway. nih.govrsc.org The choice of catalyst and solvent can significantly influence the reaction rate and selectivity. nih.gov Future work in this area will likely involve the design of more sophisticated chiral organocatalysts to achieve asymmetric synthesis, leading to enantiomerically pure forms of this compound derivatives.

| Catalyst Type | Catalyst Example | Key Advantages | Potential Research Direction |

| Biocatalyst | Immobilized Lipase (B570770) (e.g., CALB) | High selectivity, mild conditions, reusable | Enzyme engineering for enhanced specificity |

| Organocatalyst | Primary Amines, Tertiary Phosphines | Metal-free, tunable reactivity | Development of chiral organocatalysts for asymmetric synthesis |

| Heterogeneous Catalyst | Amberlyst® A21 | Recyclable, solvent-free conditions | Exploring novel solid acid/base catalysts |

Integration into Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govflinders.edu.au Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for optimizing reaction conditions and improving yields. rsc.org

The concept of "flash chemistry," where extremely fast reactions are conducted in a highly controlled manner within microreactors, could be applied to the synthesis of this compound. rsc.org This approach is especially beneficial for reactions with short-lived intermediates or those that are highly exothermic. The precise control over residence time in a microreactor can lead to higher selectivity and purity of the final product. rsc.org

Future research will likely focus on developing integrated multi-step continuous flow systems for the synthesis of this compound and its derivatives. flinders.edu.au This could involve the use of packed-bed reactors containing immobilized catalysts, allowing for a streamlined and automated production process. uc.pt The integration of in-line purification and analysis techniques will further enhance the efficiency and appeal of this technology for industrial applications. flinders.edu.au

Exploration of New Reactivity Modes and Chemical Transformations

While the thia-Michael addition is a well-established reaction for compounds like this compound, there is significant scope for exploring new reactivity modes and chemical transformations. The thioester functionality is a versatile handle for a variety of organic reactions.

One area of exploration is the development of novel transformations of the thioester group itself. For instance, thioesters can undergo reactions such as hydrolysis, aminolysis, and reduction to aldehydes. wikipedia.org Investigating these transformations for this compound could lead to the synthesis of a diverse range of new molecules with potential applications in pharmaceuticals and agrochemicals.

Furthermore, the presence of the sulfur atom and the adjacent stereocenter in this compound opens up possibilities for stereoselective reactions. The development of catalytic systems that can control the stereochemistry at the C2 position is a key area for future research. This could involve the use of chiral catalysts in Michael additions or other C-C bond-forming reactions.

Interdisciplinary Research at the Interface of Organic and Materials Chemistry Involving this compound

The unique properties of thioesters make them attractive building blocks for the development of functional materials. rsc.orgresearchgate.net this compound, as a bifunctional molecule containing both a thioester and a reactive thiol group (in its mercaptan form), has the potential to be used as a monomer or a functionalizing agent in polymer chemistry.

Thioester-Functionalized Polymers: Research into thioester-functional polymers has revealed their potential in applications ranging from responsive materials to bioconjugates and degradable polymers. rsc.orgresearchgate.net The thioester linkage can be incorporated into the polymer backbone or as a side chain. This compound could be used to introduce this functionality, leading to materials with tunable properties. For example, the thioester bond can be cleaved under specific conditions, allowing for the development of controlled-release systems or degradable plastics. qmul.ac.uk

Surface Modification: The thiol group of the parent mercaptan can be used to anchor the molecule to surfaces, such as gold nanoparticles or other metallic substrates. Subsequent polymerization or modification of the butanoate chain could be used to create functionalized surfaces with specific chemical or physical properties. This could have applications in areas such as biosensors, coatings, and electronics.

Q & A

Q. What are the established synthetic routes for Ethyl 2-sulfanylbutanoate, and how do reaction parameters (e.g., catalysts, temperature) influence yield?

Methodological Answer: this compound is typically synthesized via esterification of 2-sulfanylbutanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) or through thiol-ester exchange. Reaction optimization involves controlling stoichiometry (molar ratios of thiol to ester), temperature (60–80°C for acid catalysis), and inert atmospheres to prevent oxidation of the thiol group. Yield improvements are achieved by removing water via Dean-Stark traps or molecular sieves to shift equilibrium .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Nuclear Magnetic Resonance (¹H and ¹³C NMR) identifies structural features: thiol proton (δ 1.3–1.6 ppm, broad), ester carbonyl (δ 170–175 ppm in ¹³C). Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular ion peaks (m/z 148 for [M+]·) and fragmentation patterns. Infrared Spectroscopy (IR) highlights S-H stretches (2500–2600 cm⁻¹) and ester C=O (1720–1740 cm⁻¹). Calibration with pure standards and deuterated solvents minimizes artifacts .

Q. How can researchers mitigate challenges related to the compound’s volatility and odor during handling?

Methodological Answer: Due to the low molecular weight and thiol group’s volatility, use cold traps (-20°C) during synthesis and storage under nitrogen. Work in fume hoods with activated carbon filters. Analytical quantification via headspace GC-MS reduces direct exposure. Odor-neutralizing agents (e.g., copper salts) in waste containers are recommended .

Q. What are the key thermodynamic properties (e.g., boiling point, stability) of this compound under varying conditions?

Methodological Answer: Experimental determination via Differential Scanning Calorimetry (DSC) assesses thermal stability. Boiling point estimates (e.g., 150–160°C) derive from Antoine equation parameters. Stability under acidic/basic conditions is tested via hydrolysis kinetics (HPLC monitoring). PubChem and NIST databases provide secondary data for validation .

Q. How does the compound’s solubility profile impact solvent selection for reactivity studies?

Methodological Answer: this compound is lipophilic (logP ~2.5), favoring dissolution in dichloromethane or THF. Polar aprotic solvents (DMF, DMSO) enhance nucleophilic reactivity. Solvent-free conditions under microwave irradiation may reduce side reactions. Solubility is quantified via shake-flask method with UV-Vis calibration .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported spectroscopic data for this compound across studies?

Methodological Answer: Cross-validate using high-resolution NMR (500 MHz+) with internal standards (e.g., TMS). Compare with computational predictions (DFT for NMR chemical shifts). Systematic literature reviews should exclude non-peer-reviewed sources (e.g., ) and prioritize databases like PubChem. Meta-analyses using tools like Web of Science identify consensus values .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Solvent effects are incorporated via COSMO-RS. Software (Gaussian, ORCA) simulates reaction pathways, validated by experimental kinetics (e.g., stopped-flow UV-Vis). Compare computed vs. experimental Hammett σ values for substituent effects .

Q. What experimental designs optimize enantioselective synthesis of this compound?

Methodological Answer: Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry during esterification. Design of Experiments (DoE) matrices (e.g., Box-Behnken) test variables: catalyst loading (5–20 mol%), temperature, and solvent polarity. Enantiomeric excess is quantified via chiral HPLC (Chiralpak AD-H column) or circular dichroism .

Q. How do trace impurities (e.g., disulfides) affect kinetic studies, and what purification methods are most effective?

Methodological Answer: Disulfides form via thiol oxidation, altering reaction rates. Monitor via LC-MS and eliminate using reductive purification (NaBH₄ in ethanol). Column chromatography (silica gel, hexane/ethyl acetate) or preparative GC isolates pure samples. Kinetic assays under argon with radical scavengers (e.g., BHT) suppress side reactions .

Q. What mechanistic insights explain the compound’s stability in aqueous vs. non-aqueous environments?

Methodological Answer: Hydrolysis kinetics (pH 1–14) are tracked via ¹H NMR or conductometry. Transition state theory identifies rate-determining steps (e.g., nucleophilic attack by water). Computational MD simulations (AMBER) model solvation effects. Compare with analogous esters (e.g., ethyl acetate) to isolate sulfur’s electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.